ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a thioureido group, and an indole coreThe trifluoromethyl group, in particular, is known for enhancing the biological activity and metabolic stability of compounds, making it a valuable functional group in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
The thioureido group is introduced through a reaction between an isothiocyanate and an amine. In this case, 4-(trifluoromethyl)phenyl isothiocyanate reacts with an appropriate amine to form the thioureido linkage. The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and trifluoromethylation steps, as well as the use of automated systems for the esterification process. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The thioureido group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the thioureido group can produce amines .
Scientific Research Applications
Ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, potentially inhibiting their activity. The indole core can interact with various biological receptors, modulating their function. The thioureido group can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-(4-fluorophenyl)thioureido)-1H-indole-2-carboxylate
- Ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate
- Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate
Uniqueness
Ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and binding affinity to biological targets, making it more effective in various applications compared to its analogs with other halogen substituents .
Properties
IUPAC Name |
ethyl 3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-2-27-17(26)16-15(13-5-3-4-6-14(13)24-16)25-18(28)23-12-9-7-11(8-10-12)19(20,21)22/h3-10,24H,2H2,1H3,(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOALNUDOUVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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